molecular formula C9H11ClN2O3 B2473164 Methyl 5-(chlorocarbonyl)-1-isopropyl-1H-pyrazole-3-carboxylate CAS No. 1946813-34-8

Methyl 5-(chlorocarbonyl)-1-isopropyl-1H-pyrazole-3-carboxylate

Cat. No.: B2473164
CAS No.: 1946813-34-8
M. Wt: 230.65
InChI Key: HJWQNAFXCPQUEL-UHFFFAOYSA-N
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Description

Methyl 5-(chlorocarbonyl)-1-isopropyl-1H-pyrazole-3-carboxylate is a chemical compound with a complex structure that includes a pyrazole ring substituted with a chlorocarbonyl group and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(chlorocarbonyl)-1-isopropyl-1H-pyrazole-3-carboxylate typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the Chlorocarbonyl Group: The chlorocarbonyl group can be introduced via chlorination reactions using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

    Esterification: The esterification step involves the reaction of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid (H₂SO₄) to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques such as crystallization and distillation to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chlorocarbonyl group in Methyl 5-(chlorocarbonyl)-1-isopropyl-1H-pyrazole-3-carboxylate can undergo nucleophilic substitution reactions. Common nucleophiles include amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters, respectively.

    Reduction Reactions: The chlorocarbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Oxidation Reactions: The pyrazole ring can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of various oxidized derivatives.

Common Reagents and Conditions

    Thionyl Chloride (SOCl₂): Used for chlorination reactions.

    Methanol (CH₃OH): Used in esterification reactions.

    Lithium Aluminum Hydride (LiAlH₄): Used for reduction reactions.

    Potassium Permanganate (KMnO₄): Used for oxidation reactions.

Major Products

    Amides: Formed from nucleophilic substitution with amines.

    Esters: Formed from esterification reactions.

    Alcohols: Formed from reduction of the chlorocarbonyl group.

Scientific Research Applications

Chemistry

In organic synthesis, Methyl 5-(chlorocarbonyl)-1-isopropyl-1H-pyrazole-3-carboxylate serves as a versatile intermediate for the synthesis of more complex molecules. Its reactive functional groups allow for various modifications, making it valuable in the development of new compounds.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its pyrazole ring is a common motif in many bioactive molecules, and modifications of this compound could lead to the discovery of new drugs with therapeutic effects.

Industry

In the agrochemical industry, derivatives of this compound may be used as pesticides or herbicides. The presence of the chlorocarbonyl group can enhance the biological activity of these derivatives, making them effective against a wide range of pests and weeds.

Mechanism of Action

The mechanism by which Methyl 5-(chlorocarbonyl)-1-isopropyl-1H-pyrazole-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chlorocarbonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of their function.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-(chlorocarbonyl)-1-methyl-1H-pyrazole-3-carboxylate: Similar structure but with a methyl group instead of an isopropyl group.

    Ethyl 5-(chlorocarbonyl)-1-isopropyl-1H-pyrazole-3-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl 5-(chlorocarbonyl)-1-isopropyl-1H-pyrazole-3-carboxylate is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The isopropyl group offers steric hindrance, which can influence the compound’s reactivity and selectivity in chemical reactions.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

methyl 5-carbonochloridoyl-1-propan-2-ylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O3/c1-5(2)12-7(8(10)13)4-6(11-12)9(14)15-3/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJWQNAFXCPQUEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC(=N1)C(=O)OC)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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